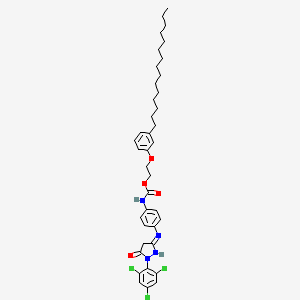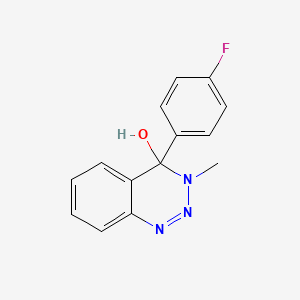![molecular formula C14H21ClN2 B12916829 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- CAS No. 820980-35-6](/img/structure/B12916829.png)
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a propylamine group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the pyrrolidine ring.
Attachment of the Propylamine Group: The final step involves the alkylation of the nitrogen atom on the pyrrolidine ring with propylamine under basic conditions.
Industrial Production Methods
Industrial production of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- (S)-N-(2-Chlorobenzyl)-N,N-diethylthiocarbamate
- (S)-N-(2-Chlorobenzyl)-N-methylpyrrolidin-3-amine
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
820980-35-6 |
|---|---|
分子式 |
C14H21ClN2 |
分子量 |
252.78 g/mol |
IUPAC名 |
(3S)-N-[(2-chlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17(13-7-8-16-10-13)11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3/t13-/m0/s1 |
InChIキー |
YKTCSRXUBFZKMG-ZDUSSCGKSA-N |
異性体SMILES |
CCCN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
正規SMILES |
CCCN(CC1=CC=CC=C1Cl)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

